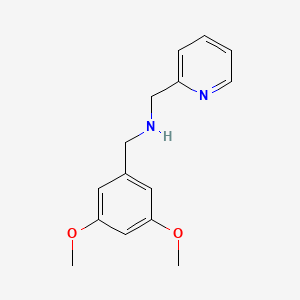
N-(3,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as DFEIM, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. DFEIM belongs to the class of isoxazolecarboxamide derivatives and has shown promise in treating various diseases, including cancer, inflammation, and neurological disorders.
作用機序
DFEIM exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. DFEIM also inhibits the activity of STAT3, a transcription factor that is involved in cancer cell proliferation and survival. Additionally, DFEIM has been found to activate the Nrf2 pathway, which plays a key role in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
DFEIM has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. DFEIM also inhibits the expression of various enzymes, including cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in inflammation. Additionally, DFEIM has been found to increase the expression of antioxidant enzymes, such as heme oxygenase-1 and glutathione peroxidase, which protect cells from oxidative stress.
実験室実験の利点と制限
DFEIM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. DFEIM has also been extensively studied in various in vitro and in vivo models, which makes it a well-characterized compound. However, DFEIM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for experiments. Additionally, DFEIM has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
将来の方向性
DFEIM has shown promise in treating various diseases, and there are several future directions for research. One potential direction is to investigate the potential of DFEIM as a combination therapy with other anticancer drugs. Another direction is to explore the potential of DFEIM as a treatment for neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, future research can focus on developing more water-soluble derivatives of DFEIM to improve its potential therapeutic applications.
Conclusion:
DFEIM is a synthetic compound that has shown promise in treating various diseases, including cancer, inflammation, and neurological disorders. It exerts its pharmacological effects by modulating various signaling pathways in the body, including the NF-κB, STAT3, and Nrf2 pathways. DFEIM has several advantages for lab experiments, including its ease of synthesis and extensive characterization. However, it has some limitations, including its low solubility in water and limited clinical data. Future research can focus on exploring the potential of DFEIM as a combination therapy with other anticancer drugs and developing more water-soluble derivatives of DFEIM to improve its potential therapeutic applications.
合成法
DFEIM can be synthesized using various methods, including the reaction of 3,4-difluoroaniline with ethyl-4,5-dimethylisoxazole-3-carboxylate in the presence of potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride, followed by hydrolysis to obtain DFEIM. Another method involves the reaction of 3,4-difluoroaniline with ethyl-4,5-dimethylisoxazole-3-carboxylate in the presence of sodium hydride, followed by the reaction with chloroacetyl chloride and hydrolysis to obtain DFEIM.
科学的研究の応用
DFEIM has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. DFEIM has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, DFEIM has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-3-11-12(7(2)19-17-11)13(18)16-8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCAWBZLWUKXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56316063 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-difluorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5809389.png)



![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5809403.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5809409.png)
![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5809418.png)